Cas no 159928-35-5 (4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- structure](https://ja.kuujia.com/scimg/cas/159928-35-5x500.png)
4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-
- (e)-3-(3'-methoxybenzylidene)-4-chromanone
- 3-[(3-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
- Z46095121
- EN300-37158558
- 159928-35-5
- (3E)-3-[(3-methoxyphenyl)methylene]chroman-4-one
- 3-(3-Methoxybenzylidene)chroman-4-one
- 2-(3-Methoxyphenylmethylene)-1-benzopyran-4-one
- CHEMBL451746
-
- インチ: 1S/C17H14O3/c1-19-14-6-4-5-12(10-14)9-13-11-20-16-8-3-2-7-15(16)17(13)18/h2-10H,11H2,1H3/b13-9+
- InChIKey: KINCTXZFCJAUIZ-UKTHLTGXSA-N
- ほほえんだ: C1OC2=CC=CC=C2C(=O)/C/1=C/C1=CC=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 266.094294304g/mol
- どういたいしつりょう: 266.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.235±0.06 g/cm3(Predicted)
- ゆうかいてん: 85-86 °C
- ふってん: 450.7±45.0 °C(Predicted)
4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37158558-0.05g |
3-[(3-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one |
159928-35-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. Book reviews
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-に関する追加情報
Comprehensive Guide to 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- (CAS No. 159928-35-5)
4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- (CAS No. 159928-35-5) is a specialized organic compound belonging to the benzopyranone family. This compound has garnered significant interest in pharmaceutical and material science research due to its unique structural properties and potential applications. Researchers and industry professionals often search for benzopyranone derivatives, synthetic methods for 4H-1-Benzopyran-4-one, and applications of 3-methoxyphenyl-substituted compounds, making this a relevant topic in modern chemistry.
The molecular structure of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- features a benzopyranone core with a 3-methoxyphenyl substituent. This configuration contributes to its distinct chemical behavior, including its reactivity and stability under various conditions. The (3E)- notation indicates the E-configuration of the double bond, which is crucial for understanding its stereochemistry and interactions in biological systems.
One of the most searched topics related to this compound is its potential role in drug discovery. Benzopyranone derivatives are known for their bioactive properties, and researchers are exploring their use in developing new therapeutic agents. The 3-methoxyphenyl group in this compound may enhance its binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
In addition to pharmaceutical applications, 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- is also studied for its potential in material science. Its conjugated system and aromaticity make it a promising building block for organic electronic materials, such as OLEDs and photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths is of particular interest to researchers working on optical materials.
Synthetic routes to 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- are another hot topic in organic chemistry. Common methods include condensation reactions and palladium-catalyzed couplings, which are frequently searched by chemists looking for efficient and scalable synthesis protocols. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product, making optimization a key area of research.
The compound's solubility and stability are also critical factors for its practical applications. Researchers often investigate its behavior in different solvents and under varying pH conditions to determine the best formulations for specific uses. Understanding these properties is essential for anyone working with benzopyranone-based compounds in industrial or academic settings.
Market trends indicate a growing demand for specialty chemicals like 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-. Companies involved in fine chemical synthesis and custom manufacturing are increasingly offering this compound to meet the needs of research and development labs. Its versatility and potential for innovation make it a valuable asset in the chemical industry.
For those interested in the environmental impact of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-, studies on its biodegradability and toxicity are ongoing. While it is not classified as hazardous, proper handling and disposal practices are recommended to minimize any potential risks. This aligns with the broader industry focus on green chemistry and sustainable practices.
In summary, 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)- (CAS No. 159928-35-5) is a compound of significant scientific and industrial interest. Its unique structure, potential applications in pharmaceuticals and material science, and relevance to current research trends make it a topic worth exploring. Whether you are a chemist, researcher, or industry professional, understanding this compound can open doors to new opportunities and innovations.
159928-35-5 (4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(3-methoxyphenyl)methylene]-, (3E)-) 関連製品
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